molecular formula C13H20N2O4S B2542946 2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide CAS No. 426232-39-5

2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide

Cat. No. B2542946
M. Wt: 300.37
InChI Key: NPHOSLYVTWVVHY-UHFFFAOYSA-N
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Description

The compound "2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers discuss various nitrobenzenesulfonamides and their chemical properties, which can provide insights into the analysis of the compound . Nitrobenzenesulfonamides are a class of compounds that have been studied for their potential use in organic synthesis and medicinal chemistry due to their versatile reactivity and ability to form various derivatives .

Synthesis Analysis

The synthesis of nitrobenzenesulfonamide derivatives often involves the use of electrophilic nitrogen sources or intramolecular arylation reactions. For example, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an electrophilic nitrogen source for the direct diamination of alpha,beta-unsaturated ketones . Similarly, N-benzyl-2-nitrobenzenesulfonamides can undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles . These methods could potentially be adapted for the synthesis of 2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic properties of nitrobenzenesulfonamides have been studied using experimental techniques such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT) . These studies provide detailed information on the molecular conformation and vibrational modes of nitrobenzenesulfonamides, which can be useful for understanding the structure of 2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide.

Chemical Reactions Analysis

Nitrobenzenesulfonamides participate in various chemical reactions, including alkylation and deprotection. For instance, 2,4-dinitrobenzenesulfonamides can be alkylated to give N,N-disubstituted sulfonamides , and 2- and 4-nitrobenzenesulfonamides can be deprotected to yield secondary amines . These reactions highlight the reactivity of the nitrobenzenesulfonamide moiety and suggest that 2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide could undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzenesulfonamides are influenced by their functional groups and molecular structure. For example, the presence of electron-withdrawing nitro groups can affect the reactivity and solubility of these compounds . Additionally, the introduction of different substituents can confer water solubility at physiological pH or alter the compounds' reactivity, as seen in the synthesis of derivatives for chemotherapy . These properties are important for the practical application of nitrobenzenesulfonamides in organic synthesis and medicinal chemistry.

Scientific Research Applications

  • Crystal Structure of Oryzalin : The compound, also known as 4-dipropylamino-3,5-dinitrobenzenesulfonamide, demonstrates herbicidal properties. The crystal structure is characterized by dihedral angles between the benzene ring and nitro groups, with the propyl arms of the dipropylamino substituent positioned on opposite sides of the ring plane. In the crystal, N—H⋯O and C—H⋯O hydrogen bonds create a three-dimensional network (Kang, Kim, Jeon, & Kim, 2015).

  • Computational Study of Sulfonamide Molecule : N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) is analyzed through SCXRD studies and spectroscopic tools. The crystal structure, electronic properties, and interaction of NDMPMBS molecule with proteins are investigated using computational methods. Molecular dynamics (MD) simulations are utilized to explore the interactions and local reactivity descriptors (Murthy et al., 2018).

  • Nitro and Nitroso Transformations in Superacids : This study highlights novel transformations involving nitro and nitroso groups in superacid media. It discusses the formation of various cations and the potential synthetic benefits of these transformations, extending the chemistry of the nitro group. This research might provide insights into novel synthetic pathways involving compounds like 2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide (Laali, 2000).

  • Rhodium(III)-Catalyzed Cyanation : The study discusses the synthesis of 2-(alkylamino)benzonitriles via rhodium-catalyzed cyanation and denitrosation of N-nitrosoarylamines. This process uses N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the "CN" source, potentially relevant to the synthesis and transformations involving 2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide (Dong et al., 2015).

Safety And Hazards

2-Methyl-5-nitrobenzenesulfonamide is classified under the GHS07 hazard class. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-4-8-14(9-5-2)20(18,19)13-10-12(15(16)17)7-6-11(13)3/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHOSLYVTWVVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide

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